2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole
Overview
Description
2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is an organic compound that features a unique combination of functional groups, including a chloroethyl group, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via a nucleophilic substitution reaction using a suitable chloroethylating agent.
Nitration of the Phenyl Ring: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve refluxing in an appropriate solvent.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants such as tin(II) chloride.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.
Reduction: The major product is 2-(2-Chloroethyl)-5-(3-aminophenyl)-1,3-oxazole.
Oxidation: The major product is this compound N-oxide.
Scientific Research Applications
2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(2-Bromoethyl)-5-(3-nitrophenyl)-1,3-oxazole: The bromoethyl group may exhibit different reactivity compared to the chloroethyl group.
2-(2-Chloroethyl)-5-(4-nitrophenyl)-1,3-oxazole: The position of the nitro group on the phenyl ring can influence the compound’s properties.
Uniqueness
2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the chloroethyl and nitrophenyl groups allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
2-(2-chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-5-4-11-13-7-10(17-11)8-2-1-3-9(6-8)14(15)16/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBBQGLEZBTNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(O2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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